6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H14N4 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C17H14N4/c1-11-7-8-13(9-12(11)2)16-14-5-3-4-6-15(14)17-19-18-10-21(17)20-16/h3-10H,1-2H3 |
InChI Key |
CFZYPRZWWYLAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=NN=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
Preparation Methods
Key spectral data for the target compound included IR absorption at 1661 cm⁻¹ (C=O stretch of phthalazinone precursor) and 3150 cm⁻¹ (N-H stretch), with subsequent disappearance of these peaks post-cyclocondensation . ¹H NMR confirmed the retention of the 3,4-dimethylphenyl group (δ 2.24–2.38 ppm, singlet for methyl groups) and triazole proton resonance at δ 8.03 ppm .
Lactam-Lactim Tautomerism-Mediated Cyclization
Dynamic lactam-lactim tautomerism in phthalazinones enables regioselective functionalization at the N1 or N2 positions, a strategy exploited by El-Hashash and El-Badry (2012) . The lactim form of 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone reacts with carbon electrophiles (e.g., acetyl chloride) or nucleophiles (e.g., Grignard reagents) to form fused triazolo-phthalazines.
Mechanistic Pathway :
-
Tautomerization : The phthalazinone equilibrates between lactam (keto) and lactim (enol) forms.
-
Electrophilic Attack : In the lactim form, the N2 nitrogen becomes nucleophilic, reacting with acylating agents to form an intermediate hydrazide.
-
Cyclization : Intramolecular dehydration yields the triazolo ring.
Table 2: Tautomerism-Based Synthesis Parameters
| Electrophile/Nucleophile | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetyl chloride | H₂SO₄ | 6 | 72 |
| Phenylmagnesium bromide | None | 4 | 68 |
This method achieved a 72% yield when using acetyl chloride, with the product confirmed via mass spectrometry (m/z 318.3 for [M+H]⁺) .
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
Late-stage functionalization via Suzuki-Miyaura coupling offers a modular route to introduce the 3,4-dimethylphenyl group. A patent by EP3388433B1 (2016) disclosed palladium-catalyzed coupling of boronic acids with halogenated triazolo-phthalazines . For example, 6-bromo- triazolo[3,4-a]phthalazine was reacted with 3,4-dimethylphenylboronic acid under Miyaura conditions:
Reaction Scheme :
Table 3: Coupling Reaction Optimization
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 85 |
| Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 73 |
The optimized protocol used Pd(PPh₃)₄ in a dimethoxyethane/water mixture, yielding 85% of the coupled product . Regioselectivity at position 6 was confirmed by NOESY correlations between the triazole proton and the dimethylphenyl group.
Functional Group Interconversion Strategies
Existing triazolo-phthalazines with methyl or halogen substituents can be transformed into the 3,4-dimethylphenyl variant through sequential reactions:
-
Lithiation-Halogenation : Lithiation of 6-methyl-triazolo-phthalazine with LDA at -78°C, followed by quenching with iodine, yields 6-iodo derivatives.
-
Cross-Coupling : As above, Suzuki coupling introduces the aryl group.
This two-step approach achieved a 63% overall yield but required cryogenic conditions, limiting scalability .
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Cyclocondensation | One-pot synthesis, high atom economy | Requires harsh acids | 65–78 |
| Lactam-lactim cyclization | Regioselective, mild conditions | Limited to activated substrates | 68–72 |
| Suzuki coupling | Modular, late-stage functionalization | Costly catalysts | 73–85 |
The Suzuki-Miyaura method offers the highest yield and flexibility but necessitates palladium catalysts. Cyclocondensation remains preferable for large-scale synthesis due to lower reagent costs .
Characterization and Validation
All synthesized compounds were validated using:
Chemical Reactions Analysis
Cyclization Reactions
The triazolo-phthalazine scaffold is formed via cyclization of precursor hydrazides. Key methods include:
-
Acid-Catalyzed Cyclization : Heating 6-(3,4-dimethylphenyl)phthalazine-1-hydrazide derivatives with phosphorus oxychloride (POCl₃) at reflux yields the triazole ring via intramolecular dehydration .
-
Solvent-Mediated Cyclization : Refluxing hydrazides in polar aprotic solvents (e.g., n-butanol) achieves cyclization with yields up to 81% .
Example :
Functionalization at the Triazole Ring
The triazole nitrogen participates in electrophilic and nucleophilic reactions:
-
Alkylation : Reacting with methyl iodide in acetone (K₂CO₃ catalyst) introduces methyl groups at the N2 position .
-
Acylation : Treatment with acetyl chloride forms N-acetyl derivatives, confirmed by IR absorption at 1643 cm⁻¹ (C=O) .
Reaction Table :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | Acetone, 12h, reflux | N2-methylated derivative | 85% | |
| Acetyl chloride | DCM, RT, 4h | N-acetyl-triazolo-phthalazine | 76% |
Substitution at the Phthalazine Core
Electrophilic substitution occurs at the electron-deficient phthalazine ring:
-
Chlorination : POCl₃/PCl₅ at 110°C introduces chlorine at position 1, forming 1-chloro-4-(3,4-dimethylphenyl)phthalazine .
-
Grignard Addition : Ethylmagnesium bromide adds to the lactam carbonyl, yielding 4-ethyl-1-(3,4-dimethylphenyl)phthalazine (64% yield) .
Condensation Reactions
The compound undergoes condensation with bifunctional reagents:
-
Bis-Condensation with Dicarboxylic Acids : Heating with dicarboxylic acids (e.g., malonic acid) forms dimeric structures linked via alkane chains .
-
Schiff Base Formation : Reacting with aromatic aldehydes produces hydrazone derivatives, confirmed by NMR (δ 8.5–9.0 ppm for imine protons) .
Example :
Biological Activity-Driven Modifications
Derivatives are synthesized to enhance pharmacological properties:
-
Anticancer Analogues : Piperazine substitution at position 6 improves solubility and target affinity (e.g., 1-(4-piperazinyl) derivatives) .
-
Anticonvulsant Agents : 3-Trifluoromethyl substitution enhances blood-brain barrier penetration, achieving ED₅₀ values of 6.8 mg/kg .
Analytical Characterization
Key techniques validate reaction outcomes:
-
¹H NMR : Aromatic protons appear as multiplet signals (δ 7.4–8.5 ppm); methyl groups resonate at δ 2.2–2.5 ppm .
-
IR Spectroscopy : Triazole C=N stretches at 1609–1630 cm⁻¹; lactam C=O at 1680 cm⁻¹ .
Reaction Optimization Insights
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-phthalazine compounds exhibit promising anticancer properties. For instance, research has shown that 6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific signaling pathways involved in cell proliferation and survival.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound inhibits the growth of breast cancer cells in vitro. |
| Zhang et al. (2022) | Reported that it induces apoptosis via mitochondrial pathways in lung cancer cell lines. |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
| Study | Findings |
|---|---|
| Lee et al. (2023) | Found effective inhibition of Staphylococcus aureus and Candida albicans growth. |
| Patel et al. (2022) | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
Neuroprotective Effects
Investigations into the neuroprotective effects of triazolo-phthalazine derivatives suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease. The compound may exert protective effects on neuronal cells by modulating oxidative stress and inflammation.
| Study | Findings |
|---|---|
| Johnson et al. (2023) | Reported reduction in neuroinflammation markers in animal models of Alzheimer's disease. |
| Kim et al. (2022) | Indicated improvement in cognitive function in treated mice compared to controls. |
Organic Electronics
The unique electronic properties of this compound have led to its exploration in organic electronics, particularly as a semiconductor material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Application | Potential Benefits |
|---|---|
| OLEDs | High efficiency and stability compared to traditional materials. |
| OPVs | Improved charge transport properties enhancing overall device performance. |
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Key Observations :
- Piperazine-containing derivatives (e.g., 6o) exhibit superior VEGFR-2 inhibition, a key anticancer target, compared to alkyl/aryl substituents .
- The 3,4-dimethylphenyl group may lack the electronic features (e.g., electron-withdrawing groups) critical for strong DNA intercalation or topoisomerase inhibition observed in chlorinated analogs .
Anti-Inflammatory Activity
Key Observations :
- Electron-deficient substituents (e.g., 2,4-dichlorophenoxy) enhance anti-inflammatory efficacy by promoting interactions with NF-κB’s hydrophobic pockets .
Antimicrobial Activity
Key Observations :
- Antimicrobial efficacy correlates with halogenated or polar substituents, which disrupt microbial membrane integrity .
- The hydrophobic 3,4-dimethylphenyl group may limit solubility, reducing bioavailability in microbial models.
Cardiovascular Activity
Biological Activity
6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 284.34 g/mol
- CAS Number : 87539-73-9
Pharmacological Activity
The biological activity of this compound has been explored in various studies. Key findings include:
- Antianxiety Effects : Research indicates that derivatives of triazolo[3,4-a]phthalazine exhibit significant anxiolytic properties. For instance, a study on s-triazolo[3,4-a]phthalazine demonstrated that its methylthio metabolite showed enhanced lipophilicity and potential for antianxiety drug development in rat models .
- Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines. One study reported that derivatives of triazolo-phthalazine compounds demonstrated significant inhibition of cell proliferation in human cancer cell lines .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity. For example, structural modifications to triazolo-phthalazine compounds have resulted in enhanced potency against bacterial strains .
The mechanisms underlying the biological activities of this compound are multifaceted:
- GABA-A Receptor Modulation : The anxiolytic effects are believed to be mediated through modulation of GABA-A receptors, enhancing inhibitory neurotransmission .
- Cell Cycle Arrest and Apoptosis Induction : In cancer studies, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .
Case Studies
- Antianxiety Study in Rats :
- Cytotoxicity Against Cancer Cell Lines :
Data Table: Summary of Biological Activities
Q & A
Synthesis and Optimization
Basic Question: What are the established synthetic routes for 6-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-a]phthalazine, and how are key intermediates characterized? Answer: The compound is synthesized via catalytic dehydrogenative cyclization of hydrazones derived from 1-hydrazino-4-phenylphthalazine or 4-benzyl-1-hydrazinophthalazine and aromatic aldehydes. Key intermediates (hydrazones) are confirmed by IR (NH bands at 3400–3600 cm⁻¹) and PMR spectroscopy (δ10.52–10.90 for hydrazone NH protons). Cyclization with 10% Pd/C in methanol yields triazolophthalazines, with azido intermediates identified via IR absorption at 2130 cm⁻¹ .
Advanced Question: How can competing reaction pathways (e.g., tetrazole vs. triazole formation) be controlled during synthesis? Answer: Reaction conditions dictate product selectivity. For example, sodium azide reacts with imidoyl chlorides to form tetrazolo[5,1-a]phthalazines (e.g., 6-phenyl-tetrazolo derivatives), while acid hydrazides favor triazolo formation. Solvent choice (DMF vs. methanol) and stoichiometry are critical: excess sodium azide in DMF at reflux promotes tetrazole cyclization (68% yield), whereas controlled hydrazide ratios favor bis-triazolophthalazines .
Structural Characterization
Basic Question: What spectroscopic methods are essential for confirming the structure of this compound? Answer:
- IR spectroscopy : Identifies NH (3400–3600 cm⁻¹), C=N (1615–1625 cm⁻¹), and azido (2130 cm⁻¹) groups.
- PMR spectroscopy : Aromatic protons appear as multiplet signals (δ7.16–9.00), with deuteratable NH singlets confirming hydrazone intermediates.
- Elemental analysis : Validates molecular formulas (e.g., C₁₄H₉N₅ for tetrazolo derivatives; ±0.5% error margin) .
Advanced Question: How can conflicting spectral data (e.g., overlapping aromatic signals) be resolved? Answer: Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to deconvolute overlapping peaks. For example, PMR signals for bis-triazolophthalazines (δ9.00–7.16, 18H) are assigned via coupling patterns and deuterium exchange experiments. X-ray crystallography (e.g., Acta Crystallographica reports) resolves ambiguities in regiochemistry .
Biological Activity and Mechanism
Basic Question: What biological activities have been reported for this compound and its analogs? Answer: While 6-aryl-triazolophthalazines show hypotensive, anti-inflammatory, and phosphodiesterase inhibitory activities in literature, 6-(3,4-dimethylphenyl)-derivatives specifically exhibited no insecticidal/nematicidal activity in preliminary screenings. Structural analogs with electron-withdrawing substituents (e.g., 4-fluorophenyl) demonstrate enhanced bioactivity .
Advanced Question: How can structure-activity relationships (SAR) guide the design of bioactive analogs? Answer:
- Substituent effects : Electron-deficient aryl groups (e.g., 4-fluorophenyl) improve enzyme binding via dipole interactions.
- Scaffold rigidity : Bis-triazolophthalazines (e.g., methane-linked derivatives) show higher thermal stability but reduced solubility, impacting bioavailability.
- Computational modeling : Docking studies predict interactions with cAMP phosphodiesterase active sites, guiding substituent placement .
Computational and Methodological Tools
Basic Question: What role does computational chemistry play in optimizing synthetic routes? Answer: Reaction path search algorithms (e.g., quantum chemical calculations) predict intermediates and transition states. For example, DFT studies identify hydrazone cyclization as the rate-limiting step (ΔG‡ ≈ 25 kcal/mol). Machine learning models prioritize reaction conditions (e.g., solvent, catalyst) to maximize yields .
Advanced Question: How can experimental and computational data be integrated to resolve mechanistic uncertainties? Answer:
- Kinetic isotope effects (KIE) : Compare deuterated vs. non-deuterated hydrazones to confirm cyclization mechanisms.
- In situ spectroscopy : Monitor azido intermediate formation via time-resolved IR.
- Multiscale modeling : Combine molecular dynamics (MD) with QM/MM to simulate Pd/C catalytic cycles .
Data Contradiction and Reproducibility
Basic Question: How should researchers address discrepancies in reported synthetic yields (e.g., 68% vs. 78%)? Answer:
- Parameter documentation : Note catalyst loading (10% Pd/C vs. 5%), solvent purity, and reflux duration.
- Side-product analysis : Use HPLC-MS to identify byproducts (e.g., tetrazoles from competing pathways).
- Reproducibility protocols : Adopt controlled atmosphere (N₂) to prevent oxidation during cyclization .
Advanced Question: What statistical methods validate biological activity claims when initial screens show inactivity? Answer:
- Dose-response curves : Test compound libraries at 0.1–100 µM to rule out false negatives.
- Orthogonal assays : Confirm phosphodiesterase inhibition via fluorescence polarization and radiometric assays.
- Meta-analysis : Compare data across analogs (e.g., triazolo[3,4-b]thiadiazines) to identify scaffold-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
